molecular formula C22H19ClN4O2 B2693586 2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-3-methylquinoline-4-carboxylic acid CAS No. 1607675-60-4

2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-3-methylquinoline-4-carboxylic acid

Cat. No.: B2693586
CAS No.: 1607675-60-4
M. Wt: 406.87
InChI Key: MXFBXYSSAHREQZ-UHFFFAOYSA-N
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Description

This compound is a synthetic heterocyclic molecule featuring a quinoline core fused with a pyrazolo[3,4-b]pyridine moiety via an ethenyl bridge. Key structural attributes include:

  • 6-Chloro substituent on the pyrazolo[3,4-b]pyridine ring, which may enhance electrophilic interactions.
  • 3-Methyl and 4-carboxylic acid groups on the quinoline ring, likely influencing solubility and binding specificity.

Pyrazolo-pyridine and quinoline derivatives are known for diverse bioactivities, including antiviral, antimicrobial, and enzyme inhibitory effects . The carboxylic acid group in this compound distinguishes it from many analogs, suggesting improved aqueous solubility and capacity for hydrogen bonding in biological systems.

Properties

IUPAC Name

2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-3-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-12(2)27-21-15(11-24-27)10-14(20(23)26-21)8-9-17-13(3)19(22(28)29)16-6-4-5-7-18(16)25-17/h4-12H,1-3H3,(H,28,29)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFBXYSSAHREQZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C=CC3=C(N=C4C(=C3)C=NN4C(C)C)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N=C1/C=C/C3=C(N=C4C(=C3)C=NN4C(C)C)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-3-methylquinoline-4-carboxylic acid is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound is characterized by a complex structure that includes a quinoline moiety and a pyrazolo[3,4-b]pyridine fragment. The presence of chlorine and propan-2-yl groups enhances its chemical reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, studies have shown that derivatives of quinoline and pyrazole display broad-spectrum antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) for related compounds has been evaluated against various pathogens, suggesting that our compound may also possess similar efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Activity
Compound A8Antibacterial
Compound B16Antifungal
Target CompoundTBDTBD

Anti-inflammatory Activity

Quinoline derivatives are known for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The target compound's ability to modulate COX activity could be explored further to assess its potential in treating inflammatory diseases .

Anticancer Activity

Emerging evidence suggests that compounds similar to our target compound may exhibit anticancer properties. In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulation and the activation of caspases . The specific activity of our compound against different cancer cell lines remains to be fully characterized.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Modulation : The compound may interact with various receptors implicated in inflammation and cancer progression.
  • Molecular Docking Studies : Computational studies suggest favorable binding interactions with targets such as COX enzymes and DNA topoisomerases, indicating potential therapeutic applications .

Case Studies

Several case studies have investigated the biological activities of structurally related compounds:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of a series of quinoline derivatives against Candida albicans, reporting an MIC range from 8 to 32 µg/mL.
  • Anti-inflammatory Effects : Another study demonstrated that a related pyrazole derivative significantly reduced edema in animal models when administered at doses ranging from 10 to 50 mg/kg.

Scientific Research Applications

The compound 2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-3-methylquinoline-4-carboxylic acid has garnered interest in various scientific research applications due to its unique structural properties and biological activities. This article will explore its applications in medicinal chemistry, particularly focusing on its potential as an antimicrobial agent, its role in enzyme inhibition, and its implications in drug development.

Structure and Composition

  • Molecular Formula : C13H14ClN3O2
  • Molecular Weight : 279.72 g/mol
  • IUPAC Name : (E)-3-(6-chloro-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enoic acid

The compound's structure features a quinoline core, which is known for its biological activity, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyrazole and quinoline structures can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study published in RSC Advances demonstrated that specific pyrazoloquinoline derivatives exhibited excellent activity against a range of microorganisms. The presence of electron-withdrawing groups significantly enhanced their antibacterial effects, particularly against Mycobacterium smegmatis and Pseudomonas aeruginosa . The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways makes it a candidate for further exploration as an antimicrobial agent.

Enzyme Inhibition

Another promising application of this compound is its potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating various diseases, including cardiovascular disorders and erectile dysfunction. The pyrazolo[3,4-b]pyridine scaffold has been associated with the inhibition of PDE enzymes, which regulate intracellular signaling pathways.

Case Study: PDE Inhibition

In patent literature, compounds based on the pyrazolo[3,4-b]pyridine structure have been identified as effective PDE1 inhibitors. These compounds can modulate cellular responses by affecting cyclic nucleotide levels, thus showing therapeutic potential for conditions like heart failure and pulmonary hypertension . The structural features of this compound may offer similar inhibitory effects.

Drug Formulation

The solubility and bioavailability of pharmaceutical compounds are critical factors influencing their efficacy. The unique structural characteristics of this compound may enhance its formulation as a drug candidate. Research suggests that modifications to the carboxylic acid group can improve solubility and stability in physiological conditions .

Therapeutic Applications

Given its potential antimicrobial properties and enzyme inhibition capabilities, this compound could be developed into treatments for infections resistant to conventional antibiotics or as adjunct therapies in managing chronic diseases related to PDE dysregulation.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via sequential reactions involving:

  • Pfitzinger Reaction : Forms the quinoline-4-carboxylic acid core from isatin derivatives and ketones, as demonstrated in studies of analogous 2-methylquinoline-4-carboxylic acids .

  • Heck Coupling : The ethenyl bridge is introduced via palladium-catalyzed cross-coupling between halogenated pyrazolo-pyridine and quinoline intermediates, a method validated for similar heterocyclic systems .

  • Cyclization : Pyrazolo[3,4-b]pyridine is synthesized through cyclocondensation of 5-amino-4-chloropyrazole derivatives with diketones, a strategy observed in pyrazole-triazole hybrid systems .

Key Reaction Table:

StepReaction TypeReagents/ConditionsYieldReference
1Pfitzinger reactionIsatin, ketone, NaOH, reflux75%
2Heck couplingPd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C68%
3Pyrazolo-pyridine cyclizationNH₂NH₂, EtOH, Δ82%

Carboxylic Acid Group

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form methyl/ethyl esters, critical for prodrug derivatization .

  • Amidation : Forms primary amides with NH₃ or secondary amides with amines (e.g., methylamine) using coupling agents like EDC/HOBt .

Chloro Substituent

  • Nucleophilic Aromatic Substitution : Displacement by amines (e.g., piperidine) under microwave irradiation (120°C, DMF) to yield amino derivatives, as seen in chloro-quinoline systems .

Ethenyl Linker

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to a single bond, altering conjugation and bioactivity .

  • Photodimerization : UV light induces [2+2] cycloaddition, forming cyclobutane dimers, a reaction observed in styryl-quinoline analogs .

Electrophilic and Metal-Catalyzed Reactions

  • Suzuki-Miyaura Coupling : The chloro group participates in cross-couplings with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, 80°C) to introduce biaryl motifs .

  • Nitration : Quinoline ring undergoes nitration (HNO₃/H₂SO₄) at the 6-position, guided by the electron-withdrawing carboxylic acid group .

Stability and Degradation

  • Hydrolysis : The ester derivatives hydrolyze in basic media (NaOH, H₂O/EtOH) to regenerate the carboxylic acid .

  • Oxidative Degradation : Exposure to H₂O₂ or Fe³⁰⁺ leads to cleavage of the ethenyl bond, forming quinoline and pyrazolo-pyridine fragments .

Biological Activity Correlations

  • Antioxidant Potential : The carboxylic acid and conjugated system enable radical scavenging, with IC₅₀ values comparable to 2-(4-methylphenyl)quinoline-4-carboxylic acid (~40% DPPH inhibition at 5 mg/L) .

  • Metal Chelation : Binds Fe²⁺/Cu²⁺ via the carboxylic acid and pyridine N-atoms, inhibiting Fenton reactions .

Spectroscopic Characterization

  • IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H/N-H) .

  • ¹H NMR : Characteristic signals include δ 8.5–9.0 ppm (quinoline H), δ 6.8–7.2 ppm (ethenyl H), and δ 1.4–1.6 ppm (isopropyl CH₃) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three classes of analogs (Table 1):

Table 1. Comparative Analysis of Structural and Bioactive Properties

Compound Name Core Structure Key Substituents Bioactivities Reported Solubility Profile
Target Compound Quinoline + Pyrazolo[3,4-b]pyridine 6-Cl, isopropyl, 3-Me, 4-COOH Not yet reported (predicted antiviral) Moderate (due to COOH)
2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline Quinoline 2-Cl, 6-OMe, hydrazine-ylidene Antibacterial, crystal stability Low (hydrophobic groups)
Pyrazolo[3,4-b]quinolines Pyrazoloquinoline Variable (e.g., Cl, OMe, Me) Antiviral, antimalarial Low to moderate
Salternamide E derivatives Marine actinomycete metabolites Macrocyclic lactam Cytotoxic, antifungal Variable
Key Differences and Implications

The isopropyl group may increase steric hindrance, affecting binding to targets like enzymes or receptors.

Synthetic Accessibility: Unlike the RuCl3-mediated synthesis of hydrazine-ylidene quinoline derivatives (which often yield unintended products) , the target compound likely requires a multi-step coupling strategy to link the pyrazolo-pyridine and quinoline units.

Bioactivity Predictions: Using tools like Hit Dexter 2.0 , the target compound can be screened for promiscuous binding or "dark chemical matter" traits, reducing false positives in drug discovery.

Lumping Strategy Relevance: Compounds with similar backbones (e.g., pyrazolo-pyridines, quinolines) may be grouped using lumping strategies to streamline computational modeling of their physicochemical behaviors.

Q & A

What are the key synthetic challenges for this compound, and how can reaction conditions be optimized to improve yield?

Level : Advanced
Answer :
Synthesis of this compound involves multi-step reactions, including palladium-catalyzed cross-coupling and regioselective functionalization of the pyrazolo[3,4-b]pyridine core. Challenges include controlling stereochemistry (E/Z isomerism in the ethenyl linker) and minimizing by-products like hydrazine derivatives formed during cyclization . Optimization strategies:

  • Catalyst selection : Use Pd(OAc)₂ with XPhos ligand to enhance coupling efficiency (yield improvement from 45% to 72% observed in analogous reactions) .
  • Temperature control : Maintain 80–100°C during cyclization to avoid decomposition .
  • Purification : Employ gradient chromatography to separate stereoisomers .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Level : Basic
Answer :
Critical methods include:

  • NMR : ¹H/¹³C NMR for verifying quinoline and pyrazole ring substitution patterns. Look for characteristic shifts: quinoline C-4 carboxylic acid (~170 ppm in ¹³C NMR), ethenyl protons (δ 6.8–7.2 ppm, J = 16 Hz for E-isomer) .
  • FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and pyrazole C–N stretches (1550–1600 cm⁻¹) .
  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to assess purity (>95%) and detect trace by-products .

How can researchers resolve contradictions in reported bioactivity data (e.g., antiviral vs. antimalarial efficacy)?

Level : Advanced
Answer :
Discrepancies often arise from assay conditions or compound stability. Methodological recommendations:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for antimalarial studies) and control for hydrolytic degradation (carboxylic acid group is prone to esterification in solution) .
  • Metabolite screening : LC-MS/MS to identify active metabolites; e.g., methyl ester derivatives may exhibit enhanced cell permeability .
  • Structural analogs : Compare with pyrazolo[3,4-b]quinoline derivatives, which show similar dual activity but vary in chlorine substitution effects .

What are the optimal storage conditions to ensure long-term stability?

Level : Basic
Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the ethenyl group .
  • Humidity : Desiccate (<10% RH) to avoid hydrolysis of the carboxylic acid .
  • Solvent : Use anhydrous DMSO for stock solutions; avoid aqueous buffers with pH >7 to prevent deprotonation and precipitation .

What strategies mitigate by-product formation during pyrazole ring synthesis?

Level : Advanced
Answer :
Common by-products include hydrazine adducts (e.g., (E)-1-((2-chloro-6-methylquinolin-3-yl)methylene)hydrazine) due to incomplete cyclization . Solutions:

  • Reagent stoichiometry : Use 1.2 equivalents of 6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridine to drive reaction completion .
  • Acid catalysis : Add HCl (0.1 M) to suppress hydrazine side reactions .
  • In situ monitoring : Employ real-time FT-IR to track pyrazole ring formation (disappearance of aldehyde peak at ~2800 cm⁻¹) .

How does the propan-2-yl group influence the compound’s pharmacokinetic properties?

Level : Advanced
Answer :
The propan-2-yl (isopropyl) group enhances lipophilicity (logP increases by ~0.8 vs. methyl analogs), improving membrane permeability but reducing aqueous solubility. Strategies to balance properties:

  • Prodrugs : Synthesize ethyl esters of the carboxylic acid to enhance bioavailability .
  • SAR studies : Replace isopropyl with cyclopropane to maintain steric bulk while lowering logP .

What computational methods predict binding affinity to biological targets?

Level : Advanced
Answer :

  • Docking simulations : Use AutoDock Vina with pyrazolo[3,4-b]pyridine as a scaffold; prioritize targets like Plasmodium DHODH (PDB: 3I6X) .
  • MD simulations : Analyze quinoline-carboxylic acid interactions with ATP-binding pockets over 100 ns trajectories .
  • QSAR models : Correlate Cl-substitution position (C-6 vs. C-5) with IC₅₀ values for kinase inhibition .

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